5-Chloro Acesulfame-13C3
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Overview
Description
5-Chloro Acesulfame-13C3 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of acesulfame, a synthetic sweetener, and is labeled with carbon-13 isotopes at three positions. The molecular formula of this compound is C[13C]3H4ClNO4S, and it has a molecular weight of 200.57.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro Acesulfame-13C3 involves the incorporation of carbon-13 isotopes into the acesulfame structureThe reaction conditions include controlled temperature and pressure to ensure the selective incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistency of the isotope labeling. The production facilities are equipped with advanced equipment to handle the synthesis and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro Acesulfame-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
5-Chloro Acesulfame-13C3 is used in a wide range of scientific research applications, including:
Chemistry: It serves as a reference standard for chemical identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo using stable isotope labeling.
Medicine: It is employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: The compound is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination
Mechanism of Action
The mechanism of action of 5-Chloro Acesulfame-13C3 involves its incorporation into metabolic pathways as a stable isotope-labeled compound. The carbon-13 isotopes allow researchers to trace the metabolic fate of the compound in biological systems. The molecular targets and pathways involved include various metabolic enzymes and transporters that interact with the labeled compound .
Comparison with Similar Compounds
Similar Compounds
Acesulfame: The parent compound of 5-Chloro Acesulfame-13C3, used as a synthetic sweetener.
Acesulfame Potassium: A potassium salt of acesulfame, commonly used as a sweetener in food and beverages.
5-Chloro Acesulfame: The non-labeled version of this compound
Uniqueness
This compound is unique due to its stable isotope labeling with carbon-13, which allows for detailed metabolic studies and tracing in biological systems. This feature distinguishes it from other similar compounds that do not have isotope labeling.
Properties
Molecular Formula |
C4H4ClNO4S |
---|---|
Molecular Weight |
200.58 g/mol |
IUPAC Name |
5-chloro-6-(113C)methyl-2,2-dioxo(5,6-13C2)oxathiazin-4-one |
InChI |
InChI=1S/C4H4ClNO4S/c1-2-3(5)4(7)6-11(8,9)10-2/h1H3,(H,6,7)/i1+1,2+1,3+1 |
InChI Key |
YVZOKLTZSNJEQX-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH3][13C]1=[13C](C(=O)NS(=O)(=O)O1)Cl |
Canonical SMILES |
CC1=C(C(=O)NS(=O)(=O)O1)Cl |
Origin of Product |
United States |
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